1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 65361-84-4
VCID: VC2081677
InChI: InChI=1S/C16H14N2O2/c1-12(19)18-15-8-5-9-16(14(15)10-17-18)20-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3
SMILES: CC(=O)N1C2=C(C=N1)C(=CC=C2)OCC3=CC=CC=C3
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol

1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone

CAS No.: 65361-84-4

Cat. No.: VC2081677

Molecular Formula: C16H14N2O2

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone - 65361-84-4

Specification

CAS No. 65361-84-4
Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
IUPAC Name 1-(4-phenylmethoxyindazol-1-yl)ethanone
Standard InChI InChI=1S/C16H14N2O2/c1-12(19)18-15-8-5-9-16(14(15)10-17-18)20-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3
Standard InChI Key QSJAYNUXMYHEFZ-UHFFFAOYSA-N
SMILES CC(=O)N1C2=C(C=N1)C(=CC=C2)OCC3=CC=CC=C3
Canonical SMILES CC(=O)N1C2=C(C=N1)C(=CC=C2)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone represents a functionalized indazole derivative characterized by two key modifications: a benzyloxy group at the 4-position and an acetyl group at the N1 position of the indazole ring. This structural arrangement creates a molecule with distinct chemical reactivity and synthetic utility.

Basic Chemical Information

The compound is formally identified through several key chemical parameters that define its identity within chemical databases and research literature:

ParameterValue
Chemical Name1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone
CAS Number65361-84-4
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Synonyms1H-Indazole, 1-acetyl-4-(phenylmethoxy)-

The molecular structure features an indazole heterocycle as the core scaffold, which is a bicyclic aromatic system containing adjacent nitrogen atoms in a five-membered ring fused to a benzene ring . The presence of the benzyloxy group at position 4 provides opportunities for further derivatization, while the acetyl group at position 1 (N1) influences the electronic properties of the indazole ring system .

Structural Features

The structural characteristics of 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone contribute significantly to its chemical behavior and applications:

  • The indazole core provides a rigid, planar scaffold that can participate in both hydrogen bonding and π-stacking interactions in biological systems.

  • The benzyloxy group at the 4-position introduces steric bulk and hydrophobicity while serving as a protecting group that can be selectively removed.

  • The N-acetyl group modifies the electron distribution of the indazole system and can influence the compound's reactivity patterns in various chemical transformations .

These structural elements combine to create a molecule with diverse applications, particularly in pharmaceutical research and chemical synthesis.

Physical and Chemical Properties

Understanding the physical and chemical properties of 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone is essential for its proper handling, storage, and application in research settings.

Stock Concentration1 mg Preparation5 mg Preparation10 mg Preparation
1 mM3.7552 mL18.7758 mL37.5516 mL
5 mM0.751 mL3.7552 mL7.5103 mL
10 mM0.3755 mL1.8776 mL3.7552 mL

When preparing stock solutions, it is recommended to select appropriate solvents based on the compound's solubility profile. For long-term storage of prepared solutions, the following guidelines apply:

  • At -80°C: Use within 6 months

  • At -20°C: Use within 1 month

To enhance solubility, heating the tube to 37°C followed by sonication in an ultrasonic bath is recommended .

Applications in Chemical Synthesis and Research

1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone has emerged as a significant compound in several areas of chemical research, with particular importance in pharmaceutical development and synthetic organic chemistry.

Medicinal Chemistry Applications

The compound serves as a valuable building block in medicinal chemistry, where the indazole scaffold has gained prominence as a privileged structure in drug discovery . The indazole core provides structural diversity and opportunities for derivatization, making it suitable for the development of new drug candidates with diverse pharmacological properties .

Specifically, 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone offers several advantages in medicinal chemistry:

  • The indazole scaffold appears in numerous bioactive compounds, making derivatives of this compound potential candidates for pharmaceutical research.

  • The benzyloxy group can be selectively modified or removed to access different derivatives with varying properties and biological activities .

  • The acetylated nitrogen affects the electron distribution of the indazole system, potentially influencing binding interactions with biological targets.

Synthetic Chemistry Applications

In synthetic organic chemistry, 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone functions as a key intermediate for the synthesis of complex heterocyclic compounds . Its versatility stems from its ability to participate in various reaction types, including:

  • Condensation reactions, likely involving the acetyl group

  • Substitution reactions, potentially at various positions of the indazole ring

  • Reduction reactions, possibly targeting the carbonyl function or other reducible groups

The compound's stability and compatibility with common reaction conditions make it a valuable tool for synthetic chemists seeking to design and optimize novel compounds for various applications . These characteristics allow for efficient access to structurally diverse molecules based on the indazole scaffold.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator